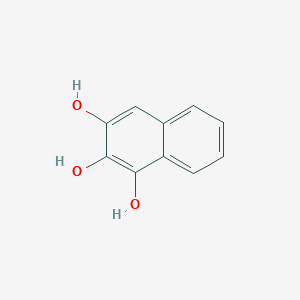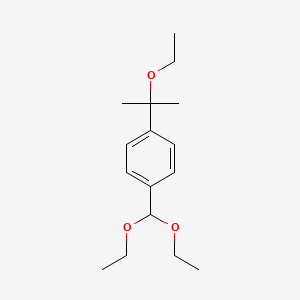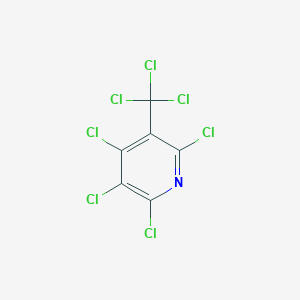
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6Cl7N. This compound is known for its high reactivity due to the presence of multiple chlorine atoms, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
The synthesis of 2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine typically involves the chlorination of lower-chlorinated 6-trichloromethyl pyridines. One common method is the continuous reaction of chlorine gas at elevated temperatures in the presence of ferric chloride as a catalyst . This process ensures high yields and purity of the desired product.
Análisis De Reacciones Químicas
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the chlorine atoms, this compound readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Major Products: The major products formed from these reactions depend on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine involves its interaction with nucleophiles due to the electron-deficient nature of the pyridine ring. The multiple chlorine atoms enhance its reactivity, allowing it to form stable bonds with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological applications .
Comparación Con Compuestos Similares
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine can be compared with other chlorinated pyridines such as:
2,3-Dichloro-5-(trichloromethyl)pyridine: This compound has fewer chlorine atoms and thus exhibits different reactivity and applications.
2-Chloro-6-(trichloromethyl)pyridine:
3,5-Dichloro-2-(trichloromethyl)pyridine: This compound is used in the synthesis of various organic intermediates.
The uniqueness of this compound lies in its high degree of chlorination, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.
Propiedades
Número CAS |
113982-12-0 |
|---|---|
Fórmula molecular |
C6Cl7N |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
2,3,4,6-tetrachloro-5-(trichloromethyl)pyridine |
InChI |
InChI=1S/C6Cl7N/c7-2-1(6(11,12)13)4(9)14-5(10)3(2)8 |
Clave InChI |
QAEXAGIZTNALSL-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(N=C1Cl)Cl)Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
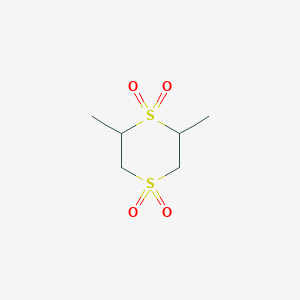

![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
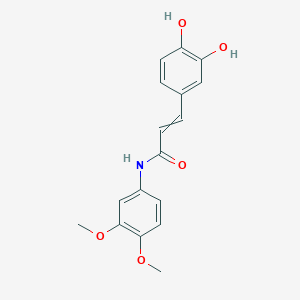
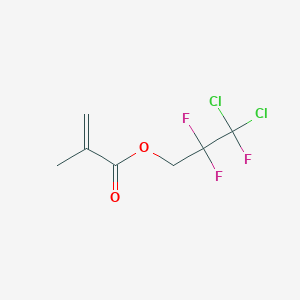
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)

